molecular formula C17H13F3 B12603300 Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- CAS No. 647028-06-6

Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)-

Katalognummer: B12603300
CAS-Nummer: 647028-06-6
Molekulargewicht: 274.28 g/mol
InChI-Schlüssel: DBHCZRNKZOXNHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)-: is an organic compound characterized by a benzene ring substituted with a 2-phenyl-1-cyclobuten-1-yl group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, [(2-phenyl-1-cyclobuten-1-yl)thio]-
  • Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]-
  • 1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene

Uniqueness

Benzene, 1-(2-phenyl-1-cyclobuten-1-yl)-4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

647028-06-6

Molekularformel

C17H13F3

Molekulargewicht

274.28 g/mol

IUPAC-Name

1-(2-phenylcyclobuten-1-yl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C17H13F3/c18-17(19,20)14-8-6-13(7-9-14)16-11-10-15(16)12-4-2-1-3-5-12/h1-9H,10-11H2

InChI-Schlüssel

DBHCZRNKZOXNHL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=C1C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.